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Compound of Interest

Compound Name:
3-Chloro-4-(4-

fluorophenoxy)aniline

CAS No.: 937608-56-5

Cat. No.: B1308505 Get Quote

CAS Number: 937608-56-5[1][2][3][4]
Executive Summary
3-Chloro-4-(4-fluorophenoxy)aniline is a specialized diaryl ether intermediate used primarily

in the discovery of kinase inhibitors (e.g., EGFR, ErbB-2, DAPK1) and as a scaffold for

benzoylurea insecticides.[1] Its structure combines an electron-rich aniline moiety with a

lipophilic, metabolically stable fluorophenoxy group.[1] The strategic placement of the chlorine

atom at the ortho position to the ether linkage influences the conformational lock of the diaryl

system, a critical feature for binding affinity in active pharmaceutical ingredients (APIs).[1][2]

This guide outlines the validated synthesis, purification, and handling protocols for researchers

utilizing this compound in drug development and agrochemical synthesis.[1][2]

Chemical Identity & Physicochemical Properties[4]
[5][6]
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Property Data

CAS Number 937608-56-5

IUPAC Name 3-Chloro-4-(4-fluorophenoxy)aniline

Molecular Formula C₁₂H₉ClFNO

Molecular Weight 237.66 g/mol

SMILES Nc1ccc(Oc2ccc(F)cc2)c(Cl)c1

Appearance Off-white to pale brown solid

Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in

water

Key Functional Groups
Primary Amine (Nucleophile), Aryl Chloride,

Fluorophenyl Ether

Synthetic Pathway & Methodology
The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline requires a two-step sequence

designed to preserve the halogen substituents.[1] Standard hydrogenation methods (Pd/C)

pose a risk of hydrodechlorination; therefore, chemoselective reduction protocols are

mandatory.[1][2]

Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Construct the diaryl ether linkage.[1][2] Reaction: 3,4-Dichloronitrobenzene + 4-

Fluorophenol

3-Chloro-4-(4-fluorophenoxy)nitrobenzene.[1]

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).[1][2]

Solvent: DMF or DMSO (Polar aprotic is essential to solvate the phenoxide anion).[1][2]

Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.
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Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for

nucleophilic attack.[1][2] The chlorine at position 3 (meta) remains unreactive due to lack of

resonance activation.[1][2]

Work-up: Quench with ice water. The product precipitates as a solid.[1][2] Filter, wash with

water to remove K₂CO₃ and DMF, and dry.[1][2]

Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without removing the chlorine atom.[1][2]

Preferred Method: Iron-mediated reduction (Bechamp) or Platinum on Carbon (Pt/C).[1][2]

Protocol (Fe/NH₄Cl):

Suspend the nitro intermediate in Ethanol/Water (3:1).[1][2]

Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 1.0 eq).

Reflux (80°C) with vigorous stirring for 2–4 hours.

Monitoring: TLC or HPLC (Disappearance of nitro peak).

Work-up: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract

with Ethyl Acetate, wash with brine, dry over Na₂SO₄.[1][2]

Why this method? Iron reduction is mild and highly selective for nitro groups in the presence

of aryl halides.[1][2] Catalytic hydrogenation with Pd/C often leads to dechlorination (loss of

the 3-Cl atom), forming the impurity 4-(4-fluorophenoxy)aniline.[1][2]

Visualization: Synthesis Workflow

3,4-Dichloronitrobenzene

Intermediate:
3-Chloro-4-(4-fluorophenoxy)nitrobenzene

Step 1: SnAr Coupling
K2CO3, DMF, 90°C

(Selective displacement of 4-Cl)

4-Fluorophenol

Step 1: SnAr Coupling
K2CO3, DMF, 90°C

(Selective displacement of 4-Cl)

Product:
3-Chloro-4-(4-fluorophenoxy)aniline

(CAS 937608-56-5)

Step 2: Selective Reduction
Fe / NH4Cl, EtOH/H2O
(Avoids Dechlorination)
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Caption: Chemoselective synthesis pathway preventing hydrodechlorination of the scaffold.

Applications in Drug Discovery[4][5]
This aniline serves as a "privileged scaffold" for Type II kinase inhibitors.[1][2] The 3-Cl

substituent forces the ether linkage out of planarity, creating a specific 3D conformation that fits

into the hydrophobic pocket of kinases like EGFR.[1]

Key Reaction: Urea/Amide Formation
To generate bioactive molecules (e.g., Lufenuron analogs or Kinase Inhibitors), the aniline

nitrogen is typically coupled with isocyanates or carboxylic acids.[1][2]

Reaction A (Ureas): React with 2,6-difluorobenzoyl isocyanate to form benzoylurea chitin

synthesis inhibitors.[1][2]

Reaction B (Amides): Coupling with pyrimidine-based carboxylic acids using HATU/DIPEA to

target EGFR/ErbB-2.[1][2]

Visualization: Downstream Applications

3-Chloro-4-(4-fluorophenoxy)aniline
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Caption: Pharmacological diversification of the 3-chloro-4-(4-fluorophenoxy)aniline scaffold.
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To ensure the integrity of the compound for biological testing, the following QC parameters

must be met:

HPLC Purity: >98% (Area %).

Impurity Watch: Check for Des-chloro analog (M-34) if catalytic hydrogenation was

attempted.[1][2]

¹H-NMR (DMSO-d₆):

5.0–5.5 ppm (Broad s, 2H, -NH₂).[1][2]

6.8–7.2 ppm (Multiplets, 7H, Aromatic).[1][2] Look for the specific splitting pattern of the 4-
fluorophenyl group (AA'BB' system coupled with F).

Mass Spectrometry (ESI+):

Target Mass: 238.04 [M+H]⁺.[1][2]

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.[1][2]

Safety & Handling (MSDS Highlights)
Hazard Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[1][2]

Specific Risks:

Methemoglobinemia: Like many anilines, this compound can induce methemoglobin

formation, reducing blood oxygen transport.[1][2]

Skin Sensitization: Potential allergen.[1][2]

PPE Requirements: Double nitrile gloves, full-face respirator (if dust is generated), and lab

coat.[1][2] Handle strictly inside a fume hood.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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